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Dbco-peg24-dbco

Cat. No.: B13710436
M. Wt: 1692.0 g/mol
InChI Key: KUNGWBSWTALDTP-UHFFFAOYSA-N
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Description

Contextualization of Bioorthogonal Click Chemistry in Contemporary Chemical Sciences

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes. The concept of "click chemistry" established a set of criteria for such reactions, emphasizing high yields, stereospecificity, and simple reaction conditions.

Initially, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was a leading example of a click reaction, valued for its efficiency and the bio-inert nature of its azide (B81097) and alkyne functional groups. However, the inherent cytotoxicity of the copper catalyst limited its application in living cells and organisms. This challenge spurred the development of catalyst-free alternatives, leading to the emergence of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC fulfills the requirements for bioorthogonality by eliminating the need for a toxic metal catalyst, thereby enabling chemists to selectively perform conjugation reactions in complex biological environments with high precision and minimal disruption.

Significance of Strained Alkynes in Catalyst-Free Bioconjugation Methodologies

The key to catalyst-free click chemistry lies in the use of strained alkynes. Cyclooctyne (B158145), the smallest stable cyclic alkyne, possesses significant ring strain due to the deformation of the alkyne's ideal linear geometry. This internal strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures and without a catalyst.

Among the various strained cyclooctynes developed, dibenzocyclooctyne (DBCO) is one of the most widely used. Its fused benzene (B151609) rings contribute to a high degree of ring strain, resulting in exceptionally fast reaction kinetics with azides. This high reactivity makes DBCO an ideal functional group for SPAAC, ensuring efficient conjugation even at low biomolecule concentrations typically found in biological systems. The impetus for the reaction comes entirely from the intrinsic strain within the DBCO molecule, making it a cornerstone of modern catalyst-free bioconjugation strategies.

Comparison of Azide-Alkyne Click Chemistry Methodologies
FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst RequirementCopper(I)None
Primary AlkyneTerminal AlkyneCyclic Alkyne (e.g., DBCO)
BiocompatibilityLimited by copper cytotoxicityHigh; suitable for live cells
Reaction Driving ForceCatalytic activationRing strain of the alkyne
Primary ApplicationIn vitro synthesis, materials scienceLive-cell imaging, in vivo bioconjugation

Role of Polyethylene (B3416737) Glycol Spacers in Advanced Conjugate Design

Polyethylene glycol (PEG) is a polymer widely employed in biomedical applications due to its biocompatibility, hydrophilicity, and lack of immunogenicity. In the context of bioconjugation reagents like DBCO-PEG24-DBCO, the PEG chain serves as a flexible spacer or linker, imparting several critical advantages to the final conjugate.

The primary roles of the PEG spacer include:

Enhanced Solubility : The hydrophilic nature of the PEG chain significantly increases the water solubility of otherwise hydrophobic molecules like DBCO, which is essential for reactions in aqueous biological buffers. axispharm.combroadpharm.com

Reduced Steric Hindrance : The long, flexible PEG24 chain provides spatial separation between the conjugated molecules, minimizing steric clashes that could otherwise impede the interaction of a biomolecule with its target. chemsrc.com

Improved Biocompatibility : PEGylation is a well-established method for reducing the immunogenicity of molecules and preventing non-specific binding to proteins or cell surfaces.

Increased Hydrodynamic Volume : The presence of the PEG chain increases the effective size of the conjugate in solution, which can prolong its circulation half-life in vivo.

The discrete length of the 24-unit PEG spacer allows for precise control over the distance between the linked molecules, a critical factor in optimizing the functionality of the final construct.

Key Advantages of PEG Spacers in Bioconjugation
PropertyFunctional Advantage
HydrophilicityImproves solubility in aqueous media, preventing aggregation. axispharm.com
FlexibilityReduces steric hindrance between conjugated molecules. chemsrc.com
BiocompatibilityMinimizes immunogenicity and non-specific interactions.
Defined LengthAllows for precise control over spacing in molecular design.

Scope and Orienting Principles for this compound Research

This compound is a homobifunctional crosslinker, meaning it is designed to connect two molecular entities that have been functionalized with azide groups. cd-bioparticles.netbroadpharm.com The research and application of this compound are guided by its ability to act as a molecular bridge under biocompatible, catalyst-free conditions.

The primary scope of its use includes:

Crosslinking of Biomolecules : It can be used to link two azide-modified proteins, peptides, or oligonucleotides to create dimers or more complex assemblies.

Hydrogel Formation : When mixed with multi-azide precursors, this compound can act as a crosslinking agent to form biocompatible hydrogels for applications in tissue engineering and drug delivery.

Surface Modification : It can tether azide-bearing nanoparticles, cells, or other biological components to a second azide-functionalized surface or molecule.

Development of Antibody-Drug Conjugates (ADCs) : This linker can be used to construct complex ADC architectures where multiple components need to be precisely linked.

The orienting principle for using this compound is the need for a stable, covalent, and biocompatible linkage between two azide-tagged targets. Its design offers a balance of high reactivity through its DBCO groups and favorable physicochemical properties conferred by the long PEG24 spacer, making it a versatile tool for advanced applications in chemical biology, medicine, and materials science. axispharm.com

Chemical Properties of this compound
PropertyValue
Compound NameDibenzocyclooctyne-PEG24-Dibenzocyclooctyne
Molecular Weight~1433.68 g/mol axispharm.com
Structure TypeHomobifunctional Crosslinker broadpharm.com
Reactive GroupsDibenzocyclooctyne (DBCO) x 2
Spacer24-unit Polyethylene Glycol (PEG)
ReactivityReacts with azide (-N3) groups via SPAAC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H130N4O28 B13710436 Dbco-peg24-dbco

Properties

Molecular Formula

C88H130N4O28

Molecular Weight

1692.0 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C88H130N4O28/c93-85(89-25-21-87(95)91-75-81-13-3-1-9-77(81)17-19-79-11-5-7-15-83(79)91)23-27-97-29-31-99-33-35-101-37-39-103-41-43-105-45-47-107-49-51-109-53-55-111-57-59-113-61-63-115-65-67-117-69-71-119-73-74-120-72-70-118-68-66-116-64-62-114-60-58-112-56-54-110-52-50-108-48-46-106-44-42-104-40-38-102-36-34-100-32-30-98-28-24-86(94)90-26-22-88(96)92-76-82-14-4-2-10-78(82)18-20-80-12-6-8-16-84(80)92/h1-16H,21-76H2,(H,89,93)(H,90,94)

InChI Key

KUNGWBSWTALDTP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Dbco Peg24 Dbco

Methodologies for the Synthesis of the DBCO Core Structure

The dibenzocyclooctyne (DBCO) core, also known as aza-dibenzocyclooctyne (ADIBO) or dibenzoazacyclooctyne (DIBAC), is a strained alkyne central to strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. encyclopedia.pubmdpi.com Its synthesis is a multi-step process, with several routes developed to improve yield and scalability. Two prominent methods originate from the work of van Delft and Popik. mdpi.comlookchem.com

A common and frequently optimized approach, based on the Popik route, utilizes dibenzosuberone (B195587) as the starting material. encyclopedia.pubmdpi.com The key steps in this synthetic sequence are outlined below:

Oxime Formation: Dibenzosuberone is converted to its corresponding oxime. This reaction is typically carried out using hydroxylamine (B1172632) hydrochloride. lookchem.com

Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement, often facilitated by an acid catalyst like polyphosphoric acid, to yield a lactam (amide). encyclopedia.pubmdpi.com

Reduction to Amine: The resulting amide is selectively reduced to the corresponding cyclic amine using a reducing agent such as lithium aluminum hydride. encyclopedia.pub

Functionalization, Bromination, and Elimination: The secondary amine is typically functionalized, for example, by acylation. Subsequent steps involve dibromination of the adjacent alkene bridge followed by a base-promoted double elimination reaction to form the strained cyclooctyne (B158145) ring. encyclopedia.pub

Modifications to this general pathway have focused on optimizing reaction conditions and purification methods to avoid chromatography, thereby enabling multigram-scale synthesis. lookchem.com

Starting MaterialKey IntermediatesFinal ProductReference
DibenzosuberoneDibenzosuberone oxime, Lactam, Cyclic amineDibenzocyclooctyne (DBCO) encyclopedia.pubmdpi.com

Approaches to PEGylation and Introduction of the PEG24 Spacer

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules. worldscientific.comwikipedia.org This strategy is employed to enhance the solubility, biocompatibility, and pharmacokinetic properties of the conjugated substance. europeanpharmaceuticalreview.comresearchgate.net For the synthesis of DBCO-PEG24-DBCO, a discrete PEG (dPEG®) linker with exactly 24 ethylene (B1197577) glycol units is used, as opposed to a polydisperse polymer mixture. nih.gov

The introduction of the PEG24 spacer typically involves using a pre-formed, bifunctional PEG derivative. The synthesis of these heterobifunctional PEGs is a critical preliminary step. mdpi.comrsc.org A common strategy involves:

Monofunctionalization of PEG Diol: Starting with a symmetrical PEG-diol, one hydroxyl group is selectively activated, often by tosylation. mdpi.com

Conversion to a Different Functional Group: The activated group (e.g., tosylate) can then be converted into another functional group, such as an azide (B81097) or a protected amine, through nucleophilic substitution. mdpi.com This creates a heterobifunctional PEG linker, for instance, HO-PEG24-N3 or HO-PEG24-NH2.

Further Derivatization: The remaining hydroxyl group can then be modified to introduce a different functionality, such as a carboxylic acid or maleimide (B117702) group, leading to linkers like NH2-PEG24-COOH. biochempeg.comjenkemusa.com

These well-defined heterobifunctional PEG24 linkers serve as the scaffold for subsequent coupling with DBCO moieties.

Bifunctional Linker Construction: Coupling of DBCO Moieties to PEG24

The construction of the homobifunctional linker this compound involves attaching a DBCO molecule to both ends of the PEG24 spacer. broadpharm.combiochempeg.comcreativepegworks.com This creates a crosslinking agent capable of reacting with two separate azide-containing molecules. The synthesis generally proceeds by reacting a PEG derivative with functional groups at both termini with an excess of an activated DBCO species.

A representative synthetic approach is the reaction of a diamino-terminated PEG24 (H2N-PEG24-NH2) with two equivalents of a DBCO-NHS ester. The primary amine groups at each end of the PEG chain react with the N-hydroxysuccinimide (NHS) ester of DBCO to form stable amide bonds.

Reaction Scheme: 2x DBCO-NHS + H₂N-PEG₂₄-NH₂ → DBCO-NHCO-PEG₂₄-CONH-DBCO + 2x NHS

This method provides a direct and efficient route to the desired bifunctional product. Purification is then performed to remove any unreacted starting materials and byproducts.

Synthesis of Heterobifunctional DBCO-PEG24 Derivatives

Heterobifunctional derivatives contain a DBCO group at one terminus and a different reactive group at the other, allowing for sequential or orthogonal conjugation strategies. jenkemusa.com

A DBCO-PEG24-Acid linker possesses a DBCO group for copper-free click chemistry and a terminal carboxylic acid for coupling to primary amines via amide bond formation. biochempeg.comalfa-chemistry.com The synthesis of this derivative typically utilizes a heterobifunctional PEG linker, such as Amine-PEG24-Acid (NH2-PEG24-COOH).

The synthesis involves the selective reaction of the amine terminus of the PEG linker with an activated DBCO derivative, most commonly a DBCO-NHS ester. The carboxylic acid end of the PEG chain remains unreactive under these conditions.

Reaction Scheme: DBCO-NHS + H₂N-PEG₂₄-COOH → DBCO-NHCO-PEG₂₄-COOH + NHS

The resulting product combines the functionalities of DBCO and a carboxylic acid, separated by the hydrophilic PEG24 spacer. biochempeg.com

Reagent 1Reagent 2Product
DBCO-NHS esterH₂N-PEG₂₄-COOHDBCO-PEG24-Acid

The DBCO-PEG24-NHS ester is a highly reactive derivative used for efficient labeling of molecules containing primary amines. medchemexpress.comvectorlabs.comnanocs.net It is synthesized from its corresponding carboxylic acid precursor, DBCO-PEG24-Acid.

The conversion is a standard esterification reaction where the carboxylic acid is activated. This is typically achieved by reacting DBCO-PEG24-COOH with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). axispharm.com

Reaction Scheme: DBCO-PEG₂₄-COOH + NHS + EDC → DBCO-PEG₂₄-CO-NHS + EDC-byproduct

The resulting NHS ester is highly susceptible to hydrolysis and is therefore typically prepared immediately before use or stored under anhydrous conditions. vectorlabs.comnanocs.net It reacts efficiently with primary amines at a pH range of 7-9 to form stable amide linkages. axispharm.comrsc.org

PrecursorActivating ReagentsProduct
DBCO-PEG24-AcidN-hydroxysuccinimide (NHS), EDC or DCCDBCO-PEG24-NHS Ester

DBCO-PEG24-Maleimide conjugates are heterobifunctional linkers that contain a DBCO group for reaction with azides and a maleimide group for specific reaction with thiols (sulfhydryls). medchemexpress.comthermofisher.combiochempeg.commedchemexpress.com This allows for the specific conjugation to cysteine residues in proteins.

The synthesis can be approached in several ways, often starting with a heterobifunctional PEG linker. One common method involves reacting an amine-terminated DBCO-PEG, such as DBCO-PEG24-Amine, with a maleimide-containing NHS ester, like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Alternatively, one could start with a pre-formed Maleimide-PEG24-Amine and react it with a DBCO-NHS ester. The choice of synthetic route depends on the availability of the starting PEG materials. The reaction between an NHS ester and an amine proceeds as described previously to yield the final DBCO-PEG24-Maleimide product. thermofisher.com

Reagent 1Reagent 2Linkage FormedProduct
DBCO-PEG24-AmineMaleimide-NHS EsterAmideDBCO-PEG24-Maleimide
Maleimide-PEG24-AmineDBCO-NHS EsterAmideDBCO-PEG24-Maleimide

DBCO-PEG24-TFP Ester Variants

The chemical derivatization of this compound often involves the introduction of reactive functional groups to facilitate conjugation to biomolecules. One important class of such derivatives is the DBCO-PEG24-TFP ester. The tetrafluorophenyl (TFP) ester is an amine-reactive functional group that offers distinct advantages over the more commonly used N-hydroxysuccinimide (NHS) esters.

TFP esters are notably more stable towards hydrolysis in aqueous environments, particularly at the basic pH values often required for efficient labeling of primary amines on proteins and peptides. This increased stability translates to higher conjugation efficiencies and better reproducibility in labeling experiments. While both NHS and TFP esters react with primary amines to form stable amide bonds, the lower susceptibility of TFP esters to spontaneous hydrolysis means that more of the labeling reagent remains active over the course of the reaction, leading to a higher yield of the desired conjugate.

The reaction of a DBCO-PEG-TFP ester with a primary amine-containing molecule proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of tetrafluorophenol. This reaction is typically carried out in a slightly basic buffer (pH 7.5-8.0) to ensure the primary amine is deprotonated and thus more nucleophilic.

The enhanced stability of TFP esters compared to NHS esters is a critical consideration in bioconjugation, as it allows for more controlled and efficient labeling of sensitive biomolecules. Research has demonstrated that TFP-activated surfaces exhibit a significantly longer half-life at basic pH compared to their NHS-activated counterparts, resulting in a higher density of immobilized molecules.

Table 1: Comparative Hydrolysis Half-life of Activated Esters

pHNHS Ester Half-lifeTFP Ester Half-lifeFold Difference
7.0~4-5 hours~7.6-9.5 hours~1.9x - 2.1x
8.0~30-60 minutes~90-180 minutes~3.0x
10.0~1 minute~8.5-10 minutes~8.5x - 10x
Data compiled from studies on self-assembled monolayers.

Orthogonal Reactivity Design: DBCO-PEG-TCO Molecules

A significant advancement in the synthetic strategy of bifunctional linkers is the design of molecules with two different bioorthogonal reactive groups. This allows for sequential or simultaneous labeling of multiple targets in a complex biological environment. A prime example of this is the creation of heterobifunctional DBCO-PEG-TCO molecules, which incorporate both a dibenzocyclooctyne (DBCO) group and a trans-cyclooctene (B1233481) (TCO) group.

The DBCO moiety reacts specifically with azides through strain-promoted alkyne-azide cycloaddition (SPAAC), while the TCO group reacts with tetrazines via the inverse-electron-demand Diels-Alder (iEDDA) reaction. These two click chemistry reactions are mutually orthogonal, meaning that the DBCO group will not react with tetrazine, and the TCO group will not react with an azide under typical physiological conditions. This orthogonality is crucial for developing dual-labeling strategies.

The kinetics of the TCO-tetrazine reaction are exceptionally fast, making it one of the most rapid bioorthogonal reactions currently available. This allows for efficient labeling even at low concentrations of reactants. The DBCO-azide reaction, while also efficient, proceeds at a more moderate rate. This difference in reaction kinetics can be exploited for controlled, stepwise conjugations.

Research has demonstrated the utility of DBCO-PEG-TCO linkers in various applications, including the dual labeling of proteins and antibodies for fluorescence resonance energy transfer (FRET) studies and multi-color imaging. For instance, an antibody can be modified with an azide, which is then reacted with a DBCO-PEG-TCO linker. The now TCO-functionalized antibody can be targeted with a tetrazine-labeled probe, demonstrating a powerful method for pre-targeting applications in molecular imaging.

Table 2: Orthogonal Bioorthogonal Reaction Pairs

Reaction 1Reactive PartnersReaction 2Reactive PartnersMutual Orthogonality
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)DBCO + AzideInverse-Electron-Demand Diels-Alder (iEDDA)TCO + TetrazineYes

Cleavable Linker Modifications (e.g., Disulfide Bonds)

In many biological applications, particularly in drug delivery and proteomics, it is desirable to have a linker that can be cleaved under specific conditions to release a conjugated molecule. Incorporating a cleavable moiety into the DBCO-PEG backbone, such as a disulfide bond, provides this functionality. Disulfide bonds are stable in the extracellular environment but are readily cleaved in the reducing intracellular environment due to the high concentration of glutathione.

DBCO-PEG linkers containing a disulfide bond (e.g., DBCO-SS-PEG-DBCO) can be used to conjugate two molecules via click chemistry. The resulting conjugate will remain intact in the bloodstream but will release its components upon entering a cell. This strategy is widely employed in the design of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a tumor-targeting antibody via a cleavable linker.

The synthesis of these cleavable linkers involves standard peptide coupling and disulfide exchange reactions. For example, a DBCO-containing molecule with a free amine can be coupled to a cysteine-containing peptide, followed by oxidation to form a disulfide bridge with another cysteine-containing molecule. Alternatively, heterobifunctional linkers like DBCO-SS-NHS ester can be used to first react with an amine-containing molecule and then with an azide-containing molecule via the DBCO group, with the cleavable disulfide bond positioned in between.

The cleavability of the disulfide bond can be tuned by modifying the steric and electronic environment around the S-S bond, which can influence its stability and reduction kinetics. This allows for the design of linkers with varying release profiles to suit different therapeutic applications.

Advanced Synthetic Considerations: Solid-Phase Supported Synthesis (SPPS) Integration

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. In SPPS, a peptide is assembled stepwise while being anchored to an insoluble resin support. The integration of DBCO moieties into peptides during or after SPPS presents both opportunities and challenges. On-resin modification allows for the site-specific incorporation of the DBCO group, enabling the synthesis of well-defined peptide conjugates.

A significant challenge in incorporating DBCO into peptides via SPPS is the acid sensitivity of the DBCO group. The standard final step in Fmoc-based SPPS involves cleaving the synthesized peptide from the resin using a strong acid cocktail, typically containing a high concentration of trifluoroacetic acid (TFA). These harsh acidic conditions can cause an inactivating rearrangement of the DBCO ring system, rendering it unreactive towards azides.

To overcome this, several strategies have been developed. One approach is to perform the DBCO conjugation post-cleavage in solution, but this can lead to lower yields and difficulties in purification. A more elegant solution is to perform the modification while the peptide is still attached to the resin, followed by a milder cleavage protocol or a strategy to protect the DBCO group during standard cleavage.

Recent research has shown that the DBCO group can be protected from acid-mediated rearrangement by forming a transient complex with copper(I). By adding a copper(I) salt, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, to the cleavage cocktail, the DBCO-modified peptide can be successfully cleaved from the resin without degradation of the cyclooctyne. The copper can then be removed using a chelating agent.

Alternatively, specialized Fmoc-protected amino acids containing a DBCO group on their side chain (e.g., Fmoc-L-lysine(DBCO)) can be incorporated directly into the peptide sequence during SPPS. This allows for precise control over the location of the DBCO moiety. However, the acid sensitivity during cleavage remains a critical consideration that must be addressed. On-resin N-terminal modification of the completed peptide chain with a DBCO-NHS or DBCO-TFP ester is another viable strategy, provided the subsequent cleavage conditions are carefully optimized.

Mechanistic Investigations of Strain Promoted Alkyne Azide Cycloaddition Spaac

Fundamental Principles of Strain-Activated Cycloadditions

The foundational principle of SPAAC lies in harnessing the high ring strain of a cyclic alkyne to accelerate its reaction with a 1,3-dipole, such as an azide (B81097). In a linear alkyne, the sp-hybridized carbon atoms maintain a 180° bond angle. Forcing these carbons into an eight-membered ring, as in cyclooctyne (B158145) derivatives like DBCO, introduces significant angle strain and distortion from this ideal geometry. nih.gov This stored potential energy, amounting to approximately 18 kcal/mol in a cyclooctyne ring, lowers the activation energy of the cycloaddition reaction. nih.gov

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. researchgate.net According to the Hammond postulate, the transition state of this exothermic reaction is reactant-like. datapdf.com Density functional theory (DFT) calculations have shown that the rapid rate of the strain-promoted reaction is primarily due to a lower energy requirement for distorting the azide and the alkyne into the transition-state geometry, as compared to the reaction with a linear alkyne. nih.gov The release of this ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at ambient temperatures and under physiological conditions without any catalysts. datapdf.comnih.gov The aromatic rings fused to the cyclooctyne core in DBCO contribute to this effect through conformational constraints that further decrease the distortion energy needed to achieve the transition state. nih.gov

Detailed Reaction Kinetics of DBCO-Azide Ligation

The ligation of DBCO with azides is characterized by rapid kinetics, a critical feature for its application in dynamic biological systems. interchim.fr The reaction rate is typically described by a second-order rate constant (k₂), which is dependent on the specific structures of both the cyclooctyne and the azide partner. For most DBCO derivatives reacting with various azides, these rate constants are generally in the range of 0.3 to 2.0 M⁻¹s⁻¹. researchgate.netmdpi.com

Studies have quantified these rates under various conditions. For instance, the reaction of a PEG-functionalized DBCO with a peptide containing an azidolysine residue in HBS buffer (pH 7.4) at 25°C was determined to have a second-order rate constant of 0.34 M⁻¹s⁻¹. researchgate.net Similarly, the reaction of 2-azidoadenosine (B19884) with a cyclooctyne in aqueous acetonitrile (B52724) showed a rate constant of 0.11 M⁻¹s⁻¹. nih.gov The structure of the azide itself also plays a role; for example, 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine with sulfo-DBCO, highlighting the influence of the azide's electronic properties. rsc.org The inclusion of a PEG linker on DBCO-modified antibodies has been shown to enhance reaction rates by approximately 31%. rsc.orgresearchgate.net

ReactantsConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Peptide-N₃ + PEG-DBCOHBS buffer (pH 7.4), 25°C0.34 researchgate.net
2-azidoadenosine + CyclooctyneAqueous acetonitrile0.11 nih.gov
3-azido-L-alanine + sulfo-DBCO-amineHEPES buffer (pH 7), 25°C0.55 rsc.org
1-azido-1-deoxy-β-D-glucopyranoside + sulfo-DBCO-amineHEPES buffer (pH 7), 25°C1.22 rsc.org
General DBCO derivatives + AzidesGeneral1.0 - 2.0 mdpi.com

Influence of Molecular Environment and Solvent on Reaction Efficiency

The efficiency of the DBCO-azide ligation is sensitive to the surrounding molecular environment, including the choice of solvent, buffer, and pH. datapdf.com Generally, the reaction is tolerant to a wide range of aqueous buffers, but kinetics can vary. researchgate.net Studies comparing different buffer systems found that reactions in HEPES buffer were faster than those in PBS at the same pH. rsc.org For example, at pH 7, the rate constant for sulfo-DBCO with an azide was between 0.55-1.22 M⁻¹s⁻¹ in HEPES, compared to 0.32-0.85 M⁻¹s⁻¹ in PBS. rsc.org Reactions performed in common cell culture media also showed variation, with DMEM supporting faster rates than RPMI. rsc.org

The pH of the reaction medium can have a significant effect, with higher pH values (from 5 to 10) generally increasing the reaction rate, although this trend was not observed in HEPES buffer. datapdf.comrsc.org The presence of organic co-solvents should be considered carefully, as they can impact the reaction rate. researchgate.net While many bioconjugations are performed in aqueous media, some reactions involving small molecules can benefit from anhydrous organic solvents like DMF or DMSO to increase yield. nih.gov

Within the complex environment of a living cell, reaction kinetics can differ from those observed in vitro. nih.gov Studies of SPAAC reactions targeted to specific cellular organelles have shown that local enrichment of the reactants can influence reaction efficiency. For instance, the kinetics of a SPAAC reaction within mitochondria were distinct from those in a cuvette, likely due to the concentration of the probes within the organelle. nih.gov In the cell nucleus, DBCO was found to have higher reactivity and require less reagent for a strong signal compared to other cyclooctynes like BCN. nih.gov

Theoretical Models and Computational Studies of SPAAC with DBCO

Computational studies, particularly those using DFT, have been instrumental in elucidating the mechanism of SPAAC. datapdf.com These theoretical models help explain the high reactivity of strained cyclooctynes like DBCO. A key framework used to analyze SPAAC reactivity is the distortion/interaction model (also known as the activation strain model). nih.govnih.gov This model partitions the activation energy of the reaction into two components:

Distortion Energy (ΔE‡dist) : The energy required to deform the reactants (the alkyne and the azide) from their ground-state geometries into the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔE‡int) : The actual energy of interaction between the two distorted reactants in the transition state. nih.gov

Chemoselectivity and Bioorthogonality in Complex Chemical Systems

A defining characteristic of the DBCO-azide ligation is its exceptional chemoselectivity. interchim.fr The azide and DBCO functional groups are considered "bioorthogonal" because they are largely abiotic and chemically inert to the vast majority of functional groups present in biological systems, such as amines, thiols, and carboxylic acids. acs.orgbiochempeg.commedium.com This mutual and exclusive reactivity ensures that the ligation occurs only between the intended partners, even within the chemically complex milieu of a living cell or organism. datapdf.comvectorlabs.com

This high degree of specificity allows for precise molecular labeling without side reactions or disruption of native biological processes. The bioorthogonality of SPAAC has been demonstrated in numerous applications, including the labeling of proteins, glycans, and nucleic acids in live cells. acs.orgnih.gov The reaction's performance in distinct subcellular compartments further underscores its robustness. nih.gov For example, DBCO has been used to label targets in the cell nucleus with high efficiency. nih.gov Furthermore, the steric properties of DBCO can be exploited for selective reactions; the bulkier DBCO reacts more slowly with sterically hindered tertiary azides compared to less hindered primary azides, a feature that can be used for sequential labeling when paired with a less bulky cyclooctyne like BCN. nih.gov

Comparison with Other Bioorthogonal Ligation Chemistries (e.g., TCO/Tetrazine)

While SPAAC is a cornerstone of bioorthogonal chemistry, other powerful reactions have also been developed. The most prominent among these is the inverse-electron-demand Diels-Alder (iEDDA) reaction, typically between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. nih.govwebsite-files.com

The primary distinction between SPAAC and the TCO/tetrazine ligation is reaction kinetics. The iEDDA reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC. rsc.orgnih.gov Reaction rates for TCO-tetrazine ligations can reach up to 10⁵ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions available. nih.gov This kinetic superiority can lead to higher reaction yields in a shorter time, which is advantageous for applications like target protein enrichment, where iEDDA demonstrated 100% efficiency compared to 45% for SPAAC in one study. nih.gov

However, the choice of reaction depends on the specific application. Despite its slower kinetics, DBCO-azide chemistry offers excellent stability and has proven highly effective and reliable. interchim.fr Interestingly, in the context of live cells, the efficiency of the DBCO-azide pair can be comparable to the TCO-tetrazine reaction, possibly due to factors like cell permeability and local reactant concentrations. nih.gov Furthermore, the mechanistic and chemical orthogonality of SPAAC and iEDDA allows them to be used simultaneously in the same system for dual-labeling experiments, enabling the tracking of multiple distinct biomolecules at the same time. nih.gov

Advanced Bioconjugation and Crosslinking Methodologies Utilizing Dbco Peg24 Dbco

Design Principles for Bifunctional Crosslinkers in Macromolecular Systems

DBCO-PEG24-DBCO exemplifies these principles through its distinct components:

Reactive Groups (DBCO): The dibenzocyclooctyne groups are highly strained alkynes that react specifically with azides via SPAAC. biochempeg.com This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, thus ensuring high selectivity in complex biological environments. biochempeg.com The copper-free nature of this "click chemistry" reaction circumvents the cytotoxicity associated with copper catalysts, making it suitable for applications involving living cells. biochempeg.com

Spacer Arm (PEG24): The polyethylene (B3416737) glycol (PEG) spacer is a critical element that dictates many of the crosslinker's properties. thermofisher.com The 24-unit PEG chain in this compound offers several advantages:

Hydrophilicity: The PEG spacer significantly increases the water solubility of the crosslinker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules that are prone to aggregation in aqueous buffers. medchemexpress.combroadpharm.com

Reduced Steric Hindrance: The long, flexible PEG chain provides ample distance between the conjugated macromolecules, minimizing steric clash that could otherwise impair their function. medchemexpress.compurepeg.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation is known to enhance the pharmacokinetic properties of biomolecules by increasing their hydrodynamic radius, which can lead to reduced renal clearance and a longer circulation half-life. jenkemusa.com

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer, reducing the potential for adverse immune responses. thermofisher.com

Homobifunctionality: As a homobifunctional crosslinker, this compound is designed to link two azide-containing molecules. This is particularly useful for creating dimers of proteins or other macromolecules, or for constructing hydrogels and other polymeric networks.

The interplay of these design elements makes this compound a versatile tool for a range of bioconjugation applications, from creating well-defined protein-protein conjugates to developing complex drug delivery systems. nih.gov The length of the PEG spacer can be tuned to optimize the properties of the final conjugate for specific applications. nih.govacs.orgnih.gov

FeatureDesign PrincipleAdvantage in this compound
Reactive Ends Bioorthogonal and highly specific reactive groups.Two DBCO groups for efficient and selective copper-free click chemistry with azide-modified molecules. biochempeg.com
Spacer Arm Flexible, hydrophilic, and of sufficient length.A 24-unit PEG chain enhances water solubility, reduces steric hindrance, and improves biocompatibility. medchemexpress.combroadpharm.com
Overall Structure Defined molecular weight and purity.As a discrete compound, it allows for precise control over crosslinking distance and stoichiometry.

Strategies for Protein and Peptide Conjugation

This compound and similar long-chain DBCO-PEG linkers are instrumental in the conjugation of proteins and peptides, enabling the creation of novel biologics with tailored properties. The bioorthogonal nature of the SPAAC reaction allows for precise ligation without disrupting the intricate structures of these biomolecules.

Site-specific modification is crucial for producing homogeneous bioconjugates where the location of the linkage is precisely controlled, thereby preserving the protein's activity. nih.gov Several strategies have been developed to introduce azide (B81097) handles into specific sites on a protein, which can then be targeted by this compound.

One powerful method involves enzymatic modification. For instance, transglutaminase (TGase) can be used to site-specifically install an azide-containing amine at glutamine residues. nih.gov This enzymatic approach has been successfully employed to modify antibodies, allowing for the attachment of DBCO-functionalized molecules at defined positions. mdpi.com Another enzymatic strategy utilizes sortase A, which recognizes a specific peptide tag (e.g., LPETG) and cleaves it, ligating a triglycine-containing probe in its place. vectorlabs.com If this probe contains an azide, it provides a handle for subsequent reaction with a DBCO-linker.

Genetic code expansion is another sophisticated technique where an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), is incorporated into the protein's sequence at a desired position during ribosomal protein synthesis. This allows for the precise placement of the azide handle for subsequent conjugation.

A "tag-and-modify" approach can also be employed, where a short peptide tag engineered to be uniquely reactive with a specific chemical probe is fused to the protein of interest. ox.ac.uk This allows for the site-specific installation of a reactive handle for subsequent bioconjugation.

The functionalization of polypeptides and enzymes with this compound can be used to create bioconjugates with enhanced stability, altered activity, or novel functionalities. For example, PEGylating an enzyme can improve its stability and solubility, and may also modulate its catalytic activity. nih.gov

Site-specific PEGylation of enzymes is particularly important to avoid modification of residues within the active site, which could lead to a loss of function. By introducing an azide at a site distant from the active center, a DBCO-PEG linker can be attached without compromising enzymatic activity. This has been demonstrated in the PEGylation of various therapeutic proteins. researchgate.net

Furthermore, this compound can be used to create enzyme dimers or multi-enzyme complexes. By introducing azide groups onto two different enzymes, they can be crosslinked using the bifunctional DBCO linker. This can be advantageous in metabolic engineering, where bringing enzymes in close proximity can enhance the efficiency of a metabolic pathway.

This compound is extensively utilized in the construction of antibody-drug conjugates (ADCs) and other modified antibody formats. jenkemusa.comtandfonline.com The long PEG spacer is particularly beneficial in this context, as it can improve the solubility and stability of ADCs, especially when conjugating hydrophobic drug payloads. researchgate.net

Site-specific conjugation is of paramount importance in ADC development to ensure a uniform drug-to-antibody ratio (DAR) and to avoid interfering with the antigen-binding sites in the Fab region of the antibody. tandfonline.com Azide groups can be introduced into the antibody scaffold through various methods, including the engineering of cysteine residues at specific locations, the incorporation of unnatural amino acids, or the enzymatic modification of the antibody's glycans. tandfonline.com

Once the azide handles are in place, a DBCO-functionalized payload can be attached. While this compound itself is a homobifunctional crosslinker, heterobifunctional versions with one DBCO group and another reactive moiety (e.g., an NHS ester or maleimide) are commonly used to link an azide-modified antibody to a drug molecule. medchemexpress.combroadpharm.comconju-probe.com The principles of using a long PEG spacer remain the same, providing the aforementioned benefits.

For antibody fragments, such as Fabs or scFvs, which have faster clearance rates than full-length antibodies, PEGylation with long-chain DBCO-PEG linkers can extend their half-life in circulation. This is achieved by increasing their hydrodynamic volume, thus reducing their rate of renal filtration.

ApplicationKey Advantage of this compoundExample
Site-Specific Protein Modification Allows for precise attachment to azide-modified sites, preserving protein function.Enzymatic installation of an azide followed by SPAAC with a DBCO-linker. mdpi.com
Enzyme Functionalization Enhances stability and solubility through PEGylation without compromising the active site.Site-specific PEGylation of therapeutic enzymes to improve their pharmacokinetic profile. researchgate.net
Antibody-Drug Conjugates (ADCs) The long PEG spacer improves the solubility and stability of ADCs with hydrophobic payloads. researchgate.netConjugation of a cytotoxic drug to an azide-modified antibody via a DBCO-PEG linker. tandfonline.com
Antibody Fragment Modification Increases the hydrodynamic radius, leading to an extended circulation half-life.PEGylation of a Fab fragment to improve its pharmacokinetic properties.

Nucleic Acid and Oligonucleotide Conjugation Techniques

The conjugation of nucleic acids and oligonucleotides to other molecules is essential for a variety of applications, including diagnostics, therapeutics, and fundamental research. This compound and related linkers provide a robust method for achieving such conjugations through copper-free click chemistry.

The process typically involves the synthesis of an oligonucleotide that has been modified to contain an azide group. This can be achieved by incorporating an azide-modified phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis. The azide can be placed at the 5' or 3' terminus, or internally within the sequence.

Once the azide-modified oligonucleotide is synthesized and purified, it can be reacted with a molecule that has been functionalized with a DBCO group. In the context of this compound, this would involve reacting an azide-modified oligonucleotide with another azide-containing molecule in the presence of the bifunctional linker. This allows for the creation of oligonucleotide dimers or the crosslinking of oligonucleotides to other azide-modified biomolecules.

A common application is the labeling of oligonucleotides with reporter molecules such as fluorescent dyes or biotin. In this case, a heterobifunctional DBCO-PEG linker would be used, where one end is the DBCO group and the other is the reporter molecule. The DBCO end then reacts with the azide-modified oligonucleotide. The long PEG24 spacer can be advantageous in these applications by providing spatial separation between the oligonucleotide and the label, which can prevent quenching of fluorescence and improve the accessibility of the label for detection.

The reaction conditions for SPAAC are mild, typically proceeding at room temperature in aqueous buffers, which is crucial for maintaining the integrity of the nucleic acid structure. lumiprobe.com The high efficiency and specificity of the reaction ensure a high yield of the desired conjugate with minimal side products. lumiprobe.com

Polysaccharide and Glycoconjugate Derivatization

The modification of polysaccharides and the creation of glycoconjugates are of great interest for the development of vaccines, targeted drug delivery systems, and biomaterials. This compound can be utilized in these applications to link polysaccharides to proteins or other molecules.

A key application is in the development of conjugate vaccines, where a polysaccharide antigen from a bacterium is covalently linked to a carrier protein to enhance its immunogenicity. researchgate.net The derivatization process can involve the chemical modification of the polysaccharide to introduce azide groups. These azide-functionalized polysaccharides can then be reacted with a carrier protein that has been modified with DBCO groups. The use of a long, hydrophilic PEG spacer, such as in this compound, can be beneficial in this context by improving the solubility of the conjugate and ensuring that the polysaccharide antigen is well-presented to the immune system.

Metabolic glycoengineering is another powerful technique where cells are fed with an unnatural sugar that has been modified with an azide group. nih.gov This azide-modified sugar is then incorporated into the cell's glycans. The azide handles on the cell surface can then be targeted with DBCO-functionalized molecules, such as imaging agents or therapeutic payloads. A bifunctional linker like this compound could potentially be used to crosslink cell surface glycans or to link cells to other azide-containing entities.

Applications of Dbco Peg24 Dbco in Advanced Materials and Nanotechnology

Surface Functionalization of Polymeric and Inorganic Materials

The ability to modify the surfaces of materials is crucial for creating advanced materials with tailored properties. DBCO-PEG24-DBCO serves as a powerful tool for the surface functionalization of both polymeric and inorganic materials, enabling the introduction of new functionalities and improving their performance in various applications. The DBCO groups at both ends of the molecule can react with azide-functionalized surfaces or molecules, creating stable covalent linkages.

In the realm of biosensing, the modification of sensor surfaces is critical for enhancing sensitivity, specificity, and resistance to non-specific binding. This compound can be employed to create well-defined biointerfaces on sensor surfaces, such as those made of gold or silica (B1680970). For instance, a biosensor surface can be functionalized with an azide-containing molecule, and then this compound can be used to immobilize another azide-bearing biomolecule, such as an antibody or enzyme, through its two terminal DBCO groups. The long, flexible PEG24 spacer helps to extend the recognition element away from the surface, improving its accessibility to the target analyte and minimizing steric hindrance.

A key advantage of using this compound in biosensor development is the bioorthogonal nature of the click chemistry reaction. biochempeg.com This allows for the sequential and controlled immobilization of different molecules on the sensor surface under mild, aqueous conditions, which is essential for preserving the activity of sensitive biological molecules.

Research Finding: While specific studies detailing the use of this compound in biosensors are not abundant in the readily available literature, the principles of using bifunctional DBCO-PEG linkers are well-established. For example, research on the functionalization of magnetic beads with DBCO-PEG24 for biosensing applications has been reported, highlighting the utility of this linker in creating functional bio-interfaces for detection technologies.

ParameterDescriptionRelevance to Biosensing
Bifunctionality Two terminal DBCO groups for crosslinking.Allows for the creation of layered architectures on sensor surfaces.
PEG Spacer 24-unit polyethylene (B3416737) glycol chain.Enhances hydrophilicity, reduces non-specific binding, and provides spatial separation of immobilized molecules.
Bioorthogonality Copper-free click chemistry reaction.Enables covalent modification in the presence of sensitive biological molecules without compromising their function.

Hydrogels and polymeric scaffolds are essential materials in tissue engineering and regenerative medicine, providing structural support for cell growth and tissue regeneration. nih.govresearchgate.netscilit.com this compound can be used as a crosslinker to form hydrogels with well-defined network structures. nih.govnih.gov By reacting this compound with azide-functionalized polymers, such as hyaluronic acid or synthetic polymers, three-dimensional hydrogel networks can be created. nih.gov

The length of the PEG24 spacer in this compound plays a crucial role in determining the mechanical properties of the resulting hydrogel, such as its elasticity and swelling behavior. The efficiency and specificity of the copper-free click chemistry reaction allow for the formation of hydrogels under cell-friendly conditions, making it possible to encapsulate cells within the hydrogel matrix during its formation. nih.gov

Research Finding: A study on the development of biocompatible hyaluronic acid (HA) hydrogels utilized a similar DBCO-PEG linker (DBCO-PEG4-amine) to functionalize the HA backbone. nih.gov The subsequent crosslinking with a multi-arm PEG-azide demonstrated the feasibility of forming hydrogels via copper-free click chemistry for wound care management. nih.gov The mechanical properties of these hydrogels could be tuned by varying the concentration of the crosslinker. nih.gov While this study did not use the exact this compound, it provides a strong proof-of-concept for its application in hydrogel engineering.

Hydrogel PropertyInfluence of this compoundPotential Application
Network Formation Acts as a covalent crosslinker between azide-functionalized polymer chains.Tissue engineering scaffolds, drug delivery vehicles.
Mechanical Properties The PEG24 spacer length influences the elasticity and swelling ratio of the hydrogel.Tunable scaffolds for specific cell types and tissues.
Biocompatibility The bioorthogonal crosslinking reaction is non-toxic to cells.Cell encapsulation and 3D cell culture.

Functionalization of Nanoparticles and Quantum Dots

The surface chemistry of nanoparticles and quantum dots is a critical factor that determines their stability, biocompatibility, and functionality in various applications, from medical imaging to targeted drug delivery. rsc.org this compound provides a versatile platform for the surface functionalization of these nanomaterials.

Magnetic nanoparticles are widely used in separation technologies for the isolation of specific biomolecules, cells, or pathogens from complex mixtures. researchgate.net Functionalizing the surface of these nanoparticles with a linker like this compound allows for the attachment of capture agents, such as antibodies or nucleic acid probes.

Commercially available DBCO-PEG24 functionalized magnetic beads are designed for such applications. researchgate.netnih.gov These beads can be used to capture azide-modified targets through a simple and efficient click reaction. The PEG24 spacer helps to reduce non-specific binding of other molecules in the sample to the magnetic beads, thereby improving the purity of the isolated target. The strong covalent bond formed through the click reaction ensures that the captured molecules are not easily detached during the washing steps.

Research Finding: Several studies have reported the use of DBCO-PEG24 magnetic beads for various separation applications. These include the isolation of exosomes from plasma samples, the enrichment of circulating tumor cells, and the capture of pathogen DNA from environmental samples. These applications demonstrate the robustness and versatility of DBCO-PEG24-functionalized magnetic nanoparticles in separation technologies.

ApplicationTarget Molecule/CellAdvantage of this compound
Exosome Isolation Azide-modified exosomesEfficient and specific capture from complex biological fluids.
Cell Separation Azide-labeled cells (e.g., circulating tumor cells)High-purity isolation for downstream analysis.
Nucleic Acid Extraction Azide-labeled DNA/RNACovalent capture for robust and reliable extraction.

Core-shell nanoparticles, which consist of a core material and a shell of a different material, offer unique properties that can be tailored for specific applications. ijbcp.comnih.govrsc.orgmdpi.com The surface of these nanoparticles can be functionalized with this compound to introduce new functionalities or to improve their biocompatibility.

For example, a core-shell nanoparticle with a silica shell can be functionalized with an azide-containing silane, followed by reaction with this compound. This would result in a nanoparticle with DBCO groups on its surface, which can then be used to attach other azide-containing molecules, such as targeting ligands for drug delivery or fluorescent dyes for imaging. The PEG24 spacer would also provide a hydrophilic layer, improving the colloidal stability of the nanoparticles in aqueous environments and reducing their uptake by the reticuloendothelial system. nih.gov

FeatureRole of this compoundBenefit in Core-Shell Nanomaterials
Surface Modification Covalently attaches to azide-functionalized shells.Introduces reactive handles for further conjugation.
Biocompatibility The PEG spacer reduces protein adsorption and immune recognition.Improved in vivo performance for drug delivery and imaging.
Colloidal Stability The hydrophilic PEG chain prevents aggregation in biological media.Enhanced shelf-life and performance of nanoparticle formulations.

Development of Advanced Polymer Architectures through Click Chemistry

Click chemistry, particularly the copper-free SPAAC reaction, has become a powerful tool for the synthesis of complex and well-defined polymer architectures. mdpi.com this compound, with its two reactive DBCO groups, can be used as a building block for creating various polymer structures, such as block copolymers, graft copolymers, and crosslinked polymer networks.

For instance, this compound can be reacted with azide-terminated polymers to create A-B-A triblock copolymers, where the this compound acts as the "B" block. Similarly, it can be used to graft azide-containing side chains onto a polymer backbone, resulting in a graft copolymer. The precise and efficient nature of the click reaction allows for a high degree of control over the final polymer structure.

Research Finding: The use of bifunctional DBCO-PEG linkers for creating advanced polymer architectures is an active area of research. For example, a study demonstrated the site-specific modification of an antibody with a DBCO moiety, which could then be conjugated to an azide-functionalized polymer. biochempeg.com This approach allows for the creation of well-defined antibody-polymer conjugates with controlled stoichiometry. While this study did not use this compound specifically, it illustrates the potential of using such linkers to build complex biomacromolecular structures.

Polymer ArchitectureRole of this compoundExample Application
Block Copolymers Acts as a linker between two azide-terminated polymer chains.Self-assembling materials for nanotechnology.
Graft Copolymers Crosslinks azide-containing side chains to a polymer backbone.Materials with tailored surface properties.
Crosslinked Networks Forms junctions between multiple azide-functionalized polymer chains.Swellable materials for drug delivery or absorbent applications.

Design and Engineering of Advanced Chemical Constructs Featuring Dbco Peg24 Dbco

Linker Optimization in Supramolecular Assembly

In the field of supramolecular chemistry, the precise arrangement of molecular components is critical for function. The DBCO-PEG24-DBCO linker offers distinct advantages for creating large, well-defined assemblies. The long PEG24 spacer plays a crucial role in overcoming steric hindrance between conjugated molecules. vectorlabs.com

Key characteristics of the this compound linker in this context include:

Hydrophilicity : The polyethylene (B3416737) glycol chain imparts excellent water solubility to the entire construct, preventing aggregation of hydrophobic components and facilitating assembly in aqueous environments. broadpharm.com

Flexibility and Length : The 24-unit PEG chain provides a long and flexible connection. This extended spacer arm allows conjugated molecules to orient themselves optimally, minimizing steric clashes that might otherwise inhibit the formation of the desired supramolecular structure. vectorlabs.com

By acting as a flexible, hydrophilic bridge, this compound enables the controlled self-assembly of molecular building blocks into complex and functional supramolecular architectures.

Scaffold Design for Modular Chemical Synthesis

The symmetrical, bifunctional nature of this compound makes it an ideal scaffold for modular chemical synthesis. The two terminal DBCO groups serve as identical, highly reactive handles for the attachment of azide-containing molecules or materials. alfa-chemistry.com This dual reactivity allows for a "building block" approach to constructing complex molecules.

This modularity is particularly valuable in creating homodimeric constructs, where two identical azide-functionalized molecules are linked together. The process involves a straightforward, one-step conjugation, leveraging the high efficiency and specificity of the copper-free click reaction. This approach simplifies the synthesis of molecules with duplicated functionalities, which is a common strategy in the development of therapeutic agents and diagnostic probes. The PEG spacer not only links the two modules but also ensures they are sufficiently separated to act independently without interfering with one another.

Development of Proteolysis-Targeting Chimeras (PROTACs) Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. precisepeg.com A PROTAC molecule consists of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. precisepeg.com The linker is a critical determinant of a PROTAC's efficacy, as its length, flexibility, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase) required for successful ubiquitination.

PEG-based linkers are among the most commonly used motifs in PROTAC design. biochempeg.com The this compound structure provides a foundation for creating PROTACs with optimized properties:

Enhanced Solubility : The hydrophilic PEG24 chain significantly improves the water solubility of the entire PROTAC molecule, which is often a major challenge due to the typically hydrophobic nature of the two ligands. precisepeg.combiochempeg.com Improved solubility can positively affect cell permeability and bioavailability. precisepeg.combiochempeg.com

Tunable Length : The defined length of the 24-unit PEG spacer provides the necessary distance to span the gap between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. biochempeg.com

Facile Assembly : Bifunctional PEG motifs like this compound enable the rapid and efficient assembly of potent PROTAC structures using modular click chemistry approaches. biochempeg.commedchemexpress.com

Linker ComponentFunction in PROTAC DesignKey Benefit
DBCO Groups Reactive handles for conjugationAllows for modular, copper-free click chemistry attachment of POI and E3 ligase ligands.
PEG24 Chain Flexible spacerProvides optimal length and flexibility to facilitate productive ternary complex formation. biochempeg.com
PEG24 Chain Hydrophilic polymerImproves the overall aqueous solubility and pharmacokinetic properties of the PROTAC. precisepeg.combiochempeg.com

Engineering of Self-Assembled Systems and Polymeric Nanoparticles

This compound is a valuable tool for the engineering of nanoparticles and other self-assembled systems for applications such as drug delivery. Its bifunctional nature allows it to act as a cross-linking agent to form stable polymeric nanoparticles or as a surface modification agent to functionalize pre-formed nanostructures. researchgate.net

In the synthesis of polymeric nanoparticles, monomers or polymers containing azide (B81097) groups can be cross-linked using this compound. The PEG spacer becomes an integral part of the nanoparticle matrix, enhancing its hydrophilicity and biocompatibility. This can lead to reduced non-specific protein binding and improved circulation times in biological systems.

Alternatively, this compound can be used to functionalize the surface of nanoparticles. For example, in the synthesis of PEG-b-PLGA block copolymers, a DBCO-PEG end group can be incorporated. researchgate.net This positions the reactive DBCO groups on the nanoparticle surface, making them available for the attachment of azide-tagged targeting ligands, imaging agents, or therapeutic payloads through a simple and efficient click chemistry reaction. This strategy is used to create multifunctional nanoparticles for targeted therapies. researchgate.net

Orthogonal Reactivity in Multifunctional Systems

A central challenge in complex chemical synthesis and bioconjugation is the ability to perform specific reactions in the presence of multiple other functional groups without causing unwanted side reactions. This is the principle of orthogonal reactivity. The reaction between a DBCO group and an azide is a prime example of a bioorthogonal reaction. precisepeg.com

The key features of this orthogonality are:

High Specificity : The DBCO group reacts exclusively with azides via the strain-promoted alkyne-azide cycloaddition (SPAAC). It does not react with other common biological functional groups such as amines, thiols, or carboxylic acids. biochempeg.com

Mild Reaction Conditions : The reaction proceeds efficiently at room temperature in aqueous buffers, conditions that are compatible with sensitive biological molecules like proteins and nucleic acids. biochempeg.com

Catalyst-Free : Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it suitable for applications in living cells and whole organisms. biochempeg.comconju-probe.com

Methodological Innovations and Analytical Considerations in Dbco Peg24 Dbco Research

Spectroscopic and Chromatographic Techniques for Conjugate Characterization

The characterization of conjugates formed using DBCO-PEG24-DBCO is a multi-step process that relies on a combination of spectroscopic and chromatographic techniques to confirm the formation of the desired product and assess its purity.

Spectroscopic Techniques:

UV-Vis Spectroscopy: The DBCO group possesses a characteristic UV absorbance maximum around 309 nm. interchim.fr This feature is instrumental for both qualitative and quantitative analysis. The disappearance or reduction of this peak following the reaction with an azide-containing molecule provides a direct indication that the cycloaddition reaction has occurred. By measuring the absorbance at this wavelength before and after the reaction, the degree of DBCO consumption can be monitored. interchim.fr

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, can be used to confirm the structure of the final conjugate. The appearance of new signals corresponding to the triazole ring formed during the click reaction, alongside the characteristic peaks of the original molecules and the PEG spacer, provides definitive structural evidence of successful conjugation.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of this compound conjugates. Reversed-phase HPLC (RP-HPLC) can be used to separate the final conjugate from unreacted starting materials and byproducts based on differences in hydrophobicity. The shift in retention time compared to the starting materials is a strong indicator of a successful reaction. interchim.fr

Size-Exclusion Chromatography (SEC): SEC is particularly useful for purifying conjugates where there is a significant difference in size between the starting materials and the final product, such as in the crosslinking of two large biomolecules. It separates molecules based on their hydrodynamic volume, effectively removing excess, smaller reactants. nanocs.net

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides precise molecular weight information of the resulting conjugate. This allows for unambiguous confirmation of the final product's identity and can help to identify any side products.

The following table summarizes the primary analytical techniques used for characterizing this compound conjugates:

TechniquePurposeKey Observable Metric
UV-Vis SpectroscopyTo monitor the consumption of DBCO groups and confirm the reaction.Decrease in absorbance at ~309 nm.
NMR SpectroscopyTo provide detailed structural confirmation of the conjugate.Appearance of triazole proton signals and shifts in other peaks.
HPLC (RP-HPLC & SEC)To purify the conjugate and assess its purity.Shift in retention time compared to starting materials.
Mass Spectrometry (MS)To determine the precise molecular weight of the conjugate for identity confirmation.Detection of the expected molecular ion peak for the conjugate.

Reaction Monitoring and Quantification Strategies

Effective monitoring and quantification are essential for optimizing reaction conditions and ensuring the reproducibility of conjugations involving this compound.

The most direct method for real-time or near-real-time reaction monitoring is UV-Vis spectroscopy . By tracking the decrease in absorbance at ~309 nm, which is characteristic of the DBCO moiety, researchers can follow the progress of the reaction. interchim.fr This allows for the determination of the reaction endpoint, preventing unnecessarily long reaction times or incomplete conjugations.

For quantification of conjugation efficiency, several methods can be employed:

Spectrophotometric Analysis: The degree of conjugation can be estimated by measuring the absorbance of the purified conjugate. If one of the conjugated molecules has a unique absorbance feature (e.g., a protein at 280 nm or a fluorescent dye at its specific excitation wavelength), the ratio of absorbances can be used to calculate the degree of labeling.

Chromatographic Peak Integration: In HPLC analysis, the relative area of the product peak compared to the initial reactant peaks can be used to calculate the reaction yield and conjugation efficiency.

Densitometry: For biomolecule conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can visualize the formation of higher molecular weight species. Densitometric analysis of the protein bands corresponding to the starting material and the crosslinked product can provide a semi-quantitative measure of conjugation efficiency. conju-probe.com

A typical workflow for monitoring and quantifying a this compound mediated conjugation is outlined below:

StepMethodPurpose
Baseline Measurement UV-Vis Spectroscopy, HPLCEstablish initial concentrations and purity of reactants.
Reaction in Progress Time-course sampling with UV-Vis or HPLCMonitor the disappearance of reactants and appearance of the product.
Reaction Completion & Analysis HPLC, LC-MS, SDS-PAGEPurify the conjugate and determine the final yield and purity.
Quantification Spectrophotometry, Peak Integration, DensitometryCalculate the efficiency of the conjugation reaction.

Optimization of Reaction Conditions for Enhanced Efficiency

The efficiency of the strain-promoted alkyne-azide cycloaddition using this compound is influenced by several key parameters. Optimization of these conditions is crucial for achieving high yields and minimizing side reactions.

Concentration: The rate of the bimolecular click reaction is dependent on the concentration of both the DBCO and azide-containing reactants. Higher concentrations generally lead to faster reaction rates. alfa-chemistry.com However, for biomolecules, excessively high concentrations can lead to aggregation, so a balance must be struck.

Molar Ratio: The stoichiometry of the reactants is a critical factor. It is common practice to use a slight excess (e.g., 1.5 to 3-fold) of one reactant to drive the reaction to completion, particularly if one of the components is more precious or difficult to synthesize. interchim.fr

Temperature: While SPAAC reactions can proceed at room temperature, gentle heating (e.g., to 37°C) can increase the reaction rate. interchim.fr However, for temperature-sensitive biomolecules, reactions are often performed at 4°C for longer periods to maintain their integrity. nanocs.net

pH and Buffer Composition: The DBCO-azide reaction is generally stable over a wide physiological pH range (typically pH 6.5-8.5). interchim.fr It is important to avoid buffers containing azides, as this will compete with the azide-functionalized molecule for the DBCO groups. Additionally, buffers containing primary amines like Tris should be avoided if the this compound is functionalized with an amine-reactive group like an NHS ester for a multi-step conjugation. interchim.fr

Solvent: While the hydrophilic PEG24 spacer enhances water solubility, the DBCO group is hydrophobic. broadpharm.commedchemexpress.com For reactions involving less soluble molecules, the addition of a water-miscible organic co-solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) can improve solubility and reaction efficiency. interchim.fr The concentration of the organic solvent should be carefully optimized to avoid denaturation of biomolecules.

The following table provides a summary of key parameters and their typical ranges for optimizing this compound conjugations:

ParameterTypical Range/ConsiderationImpact on Reaction Efficiency
Concentration Micromolar to millimolar range, depending on the reactants.Higher concentrations increase the reaction rate.
Molar Ratio 1.5 - 3.0 fold excess of one reactant.Using an excess of one reactant can drive the reaction towards completion.
Temperature 4°C to 37°C.Higher temperatures generally accelerate the reaction, but lower temperatures may be necessary for sensitive biomolecules.
pH 6.5 - 8.5.The reaction is robust within this range; extreme pH values should be avoided.
Solvent Aqueous buffers (e.g., PBS), with optional addition of organic co-solvents (e.g., DMSO, DMF).Co-solvents can improve the solubility of hydrophobic reactants, but their concentration must be controlled to protect biomolecules.

Stability Assessment of this compound Conjugates

DBCO Group Stability: The DBCO group itself can be susceptible to degradation under certain conditions. It has been reported that DBCO can react with thiols, such as those found in reducing agents like dithiothreitol (B142953) (DTT) or in cysteine residues of proteins. researchgate.net Therefore, exposure to high concentrations of free thiols should be avoided. There is also evidence that the DBCO group can undergo oxidation over time, which can lead to a loss of reactivity. conju-probe.com For long-term storage of DBCO-functionalized molecules, it is recommended to store them at -20°C or below and to avoid buffers containing azides or thiols. interchim.fr One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity towards azides over 4 weeks when stored at 4°C or -20°C. interchim.fr

Triazole Linkage Stability: The 1,2,3-triazole ring formed during the SPAAC reaction is exceptionally stable. It is resistant to hydrolysis, oxidation, and reduction under a wide range of physiological and chemical conditions, making it an ideal covalent linkage for bioconjugates. conju-probe.com

The following table outlines factors that can affect the stability of this compound conjugates:

ComponentPotential Instability FactorRecommended Mitigation Strategy
DBCO Moiety Reaction with thiols, oxidation.Avoid high concentrations of reducing agents. Store in thiol- and azide-free buffers at ≤ -20°C.
Triazole Linkage Generally very stable.No specific mitigation is typically required under normal physiological and storage conditions.
PEG24 Spacer Generally very stable.No specific mitigation is typically required under normal physiological and storage conditions.

Future Directions and Emerging Research Avenues for Dbco Peg24 Dbco

Integration with Advanced Automation in Chemical Synthesis

The synthesis of monodisperse, long-chain PEG linkers like the PEG24 backbone of DBCO-PEG24-DBCO is a complex, multi-step process. The integration of advanced automation promises to revolutionize the production of this and other precisely defined linkers. Automated platforms, such as modified peptide synthesizers, are being adapted for the stepwise synthesis of PEGs. mtu.edu This approach utilizes solid-phase synthesis, where the PEG chain is built monomer by monomer on a resin support. mtu.edu

Key advantages of this automated approach include:

High Purity: Automated synthesis can produce high-quality, monodisperse PEG derivatives, which is crucial for applications requiring precisely defined linker lengths. mtu.edu

Efficiency: Automation streamlines the repetitive cycles of deprotection and coupling, significantly reducing manual labor and synthesis time. mtu.edu

Scalability: These systems can be scaled up for larger production while maintaining product quality.

Future research will likely focus on adapting these automated synthesizers to handle the complexities of adding functional groups like DBCO. This involves developing compatible protecting group strategies and optimizing reaction conditions for the automated addition of the DBCO moiety to the PEG backbone, enabling the on-demand synthesis of this compound and a library of related linkers with varying PEG lengths.

Table 1: Comparison of Manual vs. Automated PEG Synthesis

FeatureManual SynthesisAutomated Synthesis
Product Purity Often results in polydisperse mixtures, requiring extensive purification.Yields high-quality, monodisperse products with defined lengths. mtu.edu
Synthesis Time Lengthy and labor-intensive, especially for long-chain polymers.Significantly faster due to automated, software-controlled cycles. mtu.edu
Reproducibility Can vary between batches due to human error.Highly reproducible due to precise, machine-controlled processes.
Purification Complex and often involves chromatography.Simplified, often requiring only washing the resin between steps. mtu.edu

Exploration of Novel Bioorthogonal Ligation Chemistries

The DBCO groups of this compound are designed for strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. precisepeg.com This "click chemistry" reaction is highly efficient and proceeds under mild, biological conditions without the need for a toxic copper catalyst. precisepeg.comnih.gov Future research is aimed at enhancing and expanding the bioorthogonal capabilities of the DBCO moiety.

One major avenue is the development of cyclooctyne (B158145) derivatives with even faster reaction kinetics. While DBCO has a respectable reaction rate, next-generation strained alkynes are being designed to achieve faster ligations, which is particularly important when working with low concentrations of biomolecules. nih.gov For instance, modifications to the cyclooctyne ring structure can further increase ring strain and accelerate the reaction with azides. nih.gov

Another area of exploration is the development of new bioorthogonal reaction partners for DBCO beyond azides. While the DBCO-azide reaction is highly specific, having a broader toolkit of mutually exclusive reactions would allow for more complex, multi-component labeling and assembly in a single biological system. This would enable researchers to use this compound to link one set of molecules via SPAAC while another bioorthogonal reaction occurs simultaneously without interference.

Expansion into Hybrid Material Systems

The homobifunctional nature of this compound makes it an ideal cross-linking agent for the creation of novel hybrid materials. By reacting with azide-functionalized molecules and materials, it can bridge different components to form integrated systems with unique properties.

A significant area of potential is in the development of hydrogels for biomedical applications. PEG-based hydrogels are widely used in tissue engineering and drug delivery due to their biocompatibility and tunable properties. axispharm.commdpi.com this compound can be used to crosslink azide-modified polymers, such as gelatin or other biopolymers, to form stable, biodegradable hydrogel networks. mdpi.com The long, flexible PEG24 spacer can influence the mechanical properties of the resulting hydrogel, such as its elasticity and swelling ratio.

Furthermore, this compound can be used to functionalize and link nanoparticles to create advanced hybrid materials. For example, it could be used to link gold nanoparticles to graphene oxide sheets that have been functionalized with azides, creating materials with combined optical and electronic properties for applications in sensing and photothermal therapy. sharif.edu The PEG linker serves to improve the stability and biocompatibility of the resulting nanomaterial conjugate. sharif.edu

Table 2: Potential Hybrid Material Applications for this compound

Hybrid SystemComponents to be LinkedPotential ApplicationRole of this compound
Crosslinked Hydrogels Azide-modified biopolymers (e.g., gelatin, hyaluronic acid)Tissue engineering scaffolds, controlled drug release. mdpi.comForms stable, flexible cross-links between polymer chains.
Functionalized Nanoparticles Azide-functionalized quantum dots, gold nanoparticles, or liposomes.Targeted drug delivery, advanced cellular imaging. axispharm.comConnects nanoparticles to targeting ligands or other nanoparticles.
Surface Modification Azide-coated surfaces (e.g., biosensors, medical implants) and azide-functionalized biomolecules.Creating biocompatible coatings, immobilizing proteins or DNA.Covalently attaches biomolecules to surfaces with a flexible spacer.
Graphene-Gold Hybrids Azide-modified graphene oxide and azide-modified gold nanorods.Photothermal cancer therapy, biosensing. sharif.eduActs as a linker to assemble the hybrid nanomaterial. sharif.edu

Theoretical Predictions and Machine Learning in Conjugate Design

The design of complex bioconjugates, such as antibody-drug conjugates (ADCs), is increasingly being driven by computational approaches. frontiersin.org Theoretical predictions and machine learning (ML) are emerging as powerful tools to optimize the structure and function of conjugates that utilize linkers like this compound. mdpi.compatsnap.com

ML algorithms can be trained on large datasets of existing bioconjugates to predict key properties. patsnap.comfirstwordpharma.com For linkers, this includes:

Predicting Pharmacokinetic Properties: AI models can help predict how the length and composition of a PEG linker will affect the solubility, stability, and circulation half-life of the final conjugate. patsnap.com

Optimizing Conjugation Sites: In protein conjugation, machine learning can predict the optimal sites on an antibody or other protein to attach a linker to maximize efficacy while minimizing disruption of the protein's function. frontiersin.org

Streamlining Linker Selection: AI can rapidly screen virtual libraries of linkers to identify candidates with the desired balance of hydrophilicity, length, and flexibility for a specific application, accelerating the development process. patsnap.com

The development of these computational tools represents a shift from empirical, trial-and-error approaches to a more rational, data-driven design of bioconjugates. mdpi.com By simulating the behavior of molecules like this compound in biological systems, researchers can refine conjugate designs in silico before committing to expensive and time-consuming laboratory synthesis and testing. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.